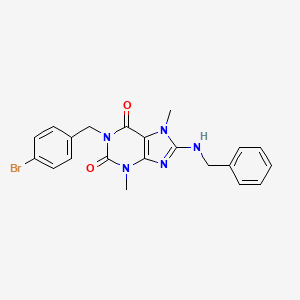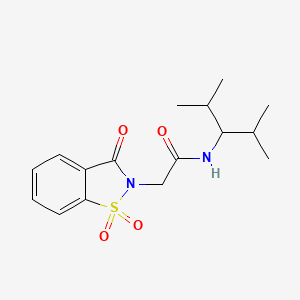
8-(benzylamino)-1-(4-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a bromophenylmethyl group, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Tetrahydropurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Introduction of the Benzylamino Group: This is achieved through nucleophilic substitution reactions where a benzylamine is introduced to the purine core.
Attachment of the Bromophenylmethyl Group: This step involves the use of bromophenylmethyl halides in a substitution reaction to attach the bromophenylmethyl group to the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromophenylmethyl group, potentially leading to the removal of the bromine atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Formation of benzylamine oxides.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of purine-related enzymes.
Receptor Binding: It may interact with specific biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to enzyme active sites, while the bromophenylmethyl group can enhance interactions with hydrophobic pockets in receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
8-(BENZYLAMINO)-1-METHYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromophenylmethyl group.
8-(AMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the benzyl group.
Uniqueness
The presence of both the benzylamino and bromophenylmethyl groups in 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it distinct from its analogs
属性
分子式 |
C21H20BrN5O2 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
8-(benzylamino)-1-[(4-bromophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20BrN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChI 键 |
HOVOSQGINWPYJW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-4-[[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid](/img/structure/B11576825.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11576837.png)
![1-[N-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B11576838.png)
![N-(4-bromo-3-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576839.png)
![2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B11576850.png)

![methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576873.png)
![1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium](/img/structure/B11576890.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11576895.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11576909.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11576912.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11576915.png)
![(3E)-3-[(1-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576923.png)
![[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11576924.png)
